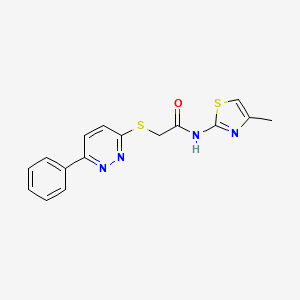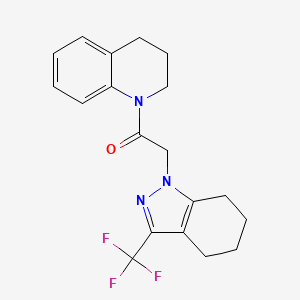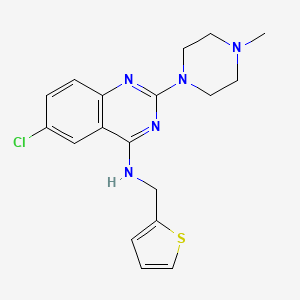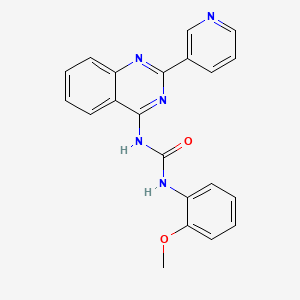
NU 7441
Vue d'ensemble
Description
NU7441, également connu sous le nom de 2-N-morpholino-8-dibenzothiophényl-chromén-4-one, est un inhibiteur puissant et sélectif de la protéine kinase dépendante de l'ADN (DNA-PK). La DNA-PK joue un rôle crucial dans la voie de jonction d'extrémité non homologue (NHEJ), qui est responsable de la réparation des cassures double brin de l'ADN (DSB). Ce composé a suscité un intérêt considérable dans le domaine de la recherche sur le cancer en raison de sa capacité à sensibiliser les cellules cancéreuses aux agents endommagent l'ADN, tels que les rayonnements ionisants et les médicaments chimiothérapeutiques .
Applications De Recherche Scientifique
NU7441 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In cancer research, NU7441 is used to sensitize cancer cells to DNA-damaging agents, thereby enhancing the efficacy of treatments such as ionizing radiation and chemotherapeutic drugs . Additionally, NU7441 is employed in genome editing studies to improve the efficiency of homology-directed repair (HDR) by inhibiting the NHEJ pathway .
Mécanisme D'action
Target of Action
NU 7441, also known as KU-57788, is a potent and selective inhibitor of DNA-dependent protein kinase (DNA-PK) . DNA-PK is a member of the phosphatidylinositol (PI) 3-kinase related kinase (PIKK) family involved in the signaling of cellular stress responses .
Mode of Action
This compound acts as an ATP-competitive inhibitor of DNA-PK . It interacts with DNA-PK, inhibiting its activity, which is essential for the repair of DNA double-strand breaks . This inhibition sensitizes cells to chemo- or radio-therapy agents, leading to increased DNA damage being induced by these types of cancer therapies .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the non-homologous end joining (NHEJ) DNA repair pathway . DNA-PK plays a crucial role in this pathway, and its inhibition by this compound disrupts the repair of DNA double-strand breaks .
Result of Action
The inhibition of DNA-PK by this compound leads to increased DNA damage in cells exposed to chemo- or radio-therapy . This is due to the disruption of the NHEJ DNA repair pathway, which normally repairs DNA double-strand breaks . As a result, cells become more sensitive to DNA-damaging therapies, which can enhance the efficacy of these treatments .
Analyse Biochimique
Biochemical Properties
NU 7441 interacts with DNA-PK, an enzyme involved in the non-homologous end joining (NHEJ) DNA repair pathway . It selectively inhibits DNA-PK with an IC50 of 14 nM . It also inhibits mTOR and PI3K, with IC50 values of 1.7 μM and 5 μM respectively .
Cellular Effects
This compound has been shown to influence cell function by inhibiting DNA repair mechanisms, thereby sensitizing cells to DNA-damaging agents such as ionizing radiation and chemotherapeutic drugs . It can also reduce the frequency of NHEJ and enhance the rate of homologous recombination repair after DNA cleavage mediated by Cas9 .
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to DNA-PK and inhibiting its activity . This inhibition disrupts the NHEJ pathway, leading to an accumulation of DNA double-strand breaks and increased sensitivity to DNA-damaging agents .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. For instance, pre-incubation with this compound for 4 hours followed by the addition of a DNA-damaging agent leads to a sustained increase in DNA damage .
Dosage Effects in Animal Models
In animal models, the effects of this compound have been shown to vary with dosage. For example, in a study involving mice with SW620 xenografts, the combination of this compound and etoposide led to a significant delay in tumor growth .
Metabolic Pathways
This compound is involved in the DNA damage response pathway, specifically the NHEJ pathway . It interacts with DNA-PK, a key enzyme in this pathway .
Transport and Distribution
Given its role as a DNA-PK inhibitor, it is likely that it is transported to the nucleus where DNA-PK is located .
Subcellular Localization
This compound is likely to be localized in the nucleus due to its interaction with DNA-PK, a nuclear enzyme involved in the NHEJ pathway .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles : La synthèse de NU7441 implique plusieurs étapes clés. Le matériau de départ est généralement un dérivé de chroménone, qui subit une série de réactions pour introduire les groupes morpholino et dibenzothiophényle. Les conditions réactionnelles impliquent souvent l'utilisation de solvants organiques, de catalyseurs et de contrôles de température spécifiques pour garantir que le produit souhaité est obtenu avec une pureté et un rendement élevés .
Méthodes de production industrielle : Bien que les méthodes détaillées de production industrielle de NU7441 ne soient pas largement documentées, la synthèse suit généralement les principes de la synthèse organique, y compris les étapes de purification telles que la recristallisation et la chromatographie pour atteindre les niveaux de pureté souhaités. Le composé est généralement produit en petites quantités à des fins de recherche .
Analyse Des Réactions Chimiques
Types de réactions : NU7441 subit principalement des réactions de substitution en raison de la présence de groupes fonctionnels réactifs dans sa structure. Il peut également participer à des réactions d'oxydation et de réduction dans des conditions spécifiques .
Réactifs et conditions courants : Les réactifs courants utilisés dans les réactions impliquant NU7441 comprennent des solvants organiques comme le diméthylsulfoxyde (DMSO) et des catalyseurs tels que le palladium sur carbone (Pd/C). Les réactions sont souvent effectuées à des températures contrôlées et sous atmosphère inerte pour éviter des réactions secondaires indésirables .
Principaux produits formés : Les principaux produits formés à partir de réactions impliquant NU7441 dépendent des conditions réactionnelles et des réactifs spécifiques utilisés.
Applications de la recherche scientifique
NU7441 a une large gamme d'applications de recherche scientifique, en particulier dans les domaines de la chimie, de la biologie, de la médecine et de l'industrie. En recherche sur le cancer, NU7441 est utilisé pour sensibiliser les cellules cancéreuses aux agents endommagent l'ADN, améliorant ainsi l'efficacité des traitements tels que les rayonnements ionisants et les médicaments chimiothérapeutiques . De plus, NU7441 est utilisé dans des études d'édition de génome pour améliorer l'efficacité de la réparation dirigée par l'homologie (HDR) en inhibant la voie NHEJ .
Mécanisme d'action
NU7441 exerce ses effets en inhibant la protéine kinase dépendante de l'ADN (DNA-PK), une enzyme impliquée dans la réparation des cassures double brin de l'ADN via la voie de jonction d'extrémité non homologue (NHEJ). En inhibant la DNA-PK, NU7441 empêche la réparation des cassures double brin de l'ADN, ce qui conduit à une sensibilité accrue des cellules cancéreuses aux agents endommagent l'ADN. Cette inhibition favorise également l'utilisation de voies de réparation dirigées par l'homologie (HDR), qui sont plus précises mais moins efficaces que le NHEJ .
Comparaison Avec Des Composés Similaires
NU7441 est souvent comparé à d'autres inhibiteurs de la DNA-PK tels que NU7026 et KU-0060648. Bien que tous ces composés inhibent la DNA-PK, NU7441 se distingue par sa puissance et sa sélectivité plus élevées. NU7441 a une valeur IC50 de 14 nM, ce qui le rend significativement plus puissant que NU7026. De plus, NU7441 a montré une plus grande efficacité dans la sensibilisation des cellules cancéreuses aux agents endommagent l'ADN par rapport à d'autres inhibiteurs .
Liste des composés similaires :- NU7026
- KU-0060648
- Wortmannin
- LY294002
NU7441 se distingue par sa puissance et sa sélectivité élevées, ce qui en fait un outil précieux dans la recherche sur le cancer et les études d'édition de génome .
Propriétés
IUPAC Name |
8-dibenzothiophen-4-yl-2-morpholin-4-ylchromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19NO3S/c27-21-15-23(26-11-13-28-14-12-26)29-24-17(6-3-9-20(21)24)19-8-4-7-18-16-5-1-2-10-22(16)30-25(18)19/h1-10,15H,11-14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAMULYFATHSZJM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC(=O)C3=C(O2)C(=CC=C3)C4=CC=CC5=C4SC6=CC=CC=C56 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60462509 | |
| Record name | 8-(Dibenzo[b,d]thiophen-4-yl)-2-(morpholin-4-yl)-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60462509 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
413.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
503468-95-9 | |
| Record name | NU-7441 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0503468959 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 8-(Dibenzo[b,d]thiophen-4-yl)-2-(morpholin-4-yl)-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60462509 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | NU-7441 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XF6ZJD5WGU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![ethyl 4-[2-[(2-methylbenzoyl)amino]ethylamino]piperidine-1-carboxylate;hydrochloride](/img/structure/B1684057.png)







![7-Chloro-11-(4-methyl-piperazin-1-yl)-dibenzo[b,f][1,4]oxazepine](/img/structure/B1684071.png)
![3-{isopropyl[(Trans-4-Methylcyclohexyl)carbonyl]amino}-5-Phenylthiophene-2-Carboxylic Acid](/img/structure/B1684073.png)


